![molecular formula C18H15BrN2O B2899349 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 941972-65-2](/img/structure/B2899349.png)
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using various methods.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one involves the reaction of 4-bromobenzaldehyde with 4-methylbenzylamine to form 4-bromo-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one.
Starting Materials
4-bromobenzaldehyde, 4-methylbenzylamine, ethyl acetoacetate
Reaction
Step 1: React 4-bromobenzaldehyde with 4-methylbenzylamine in the presence of a suitable solvent and catalyst to form 4-bromo-N-(4-methylphenyl)benzamide., Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux to form 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one., Step 3: Purify the product by recrystallization or column chromatography.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one may have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties and may help protect against oxidative stress-related damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research related to 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one. One of the primary areas of research is the development of more effective and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer research, inflammation, and oxidative stress-related diseases. Finally, more studies are needed to evaluate the potential toxicity of this compound and its analogs to ensure their safety for use in humans.
Aplicaciones Científicas De Investigación
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNWZFIAAMUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
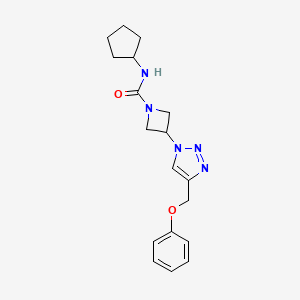
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)
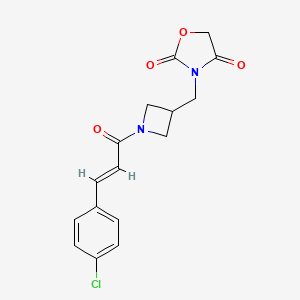
![2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2899275.png)

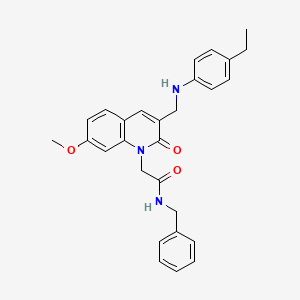
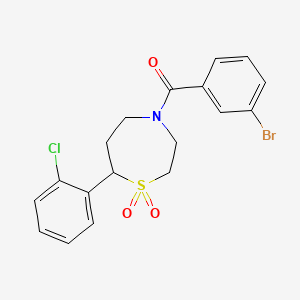
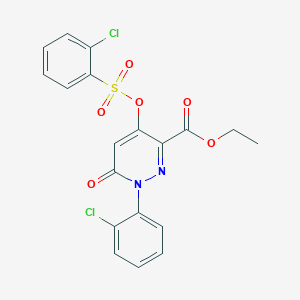
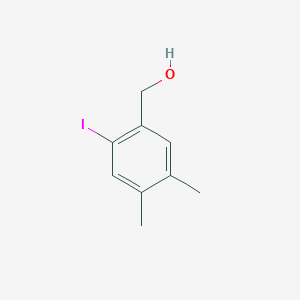
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)